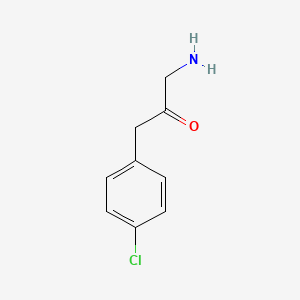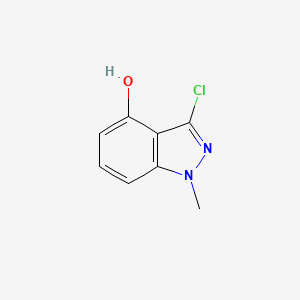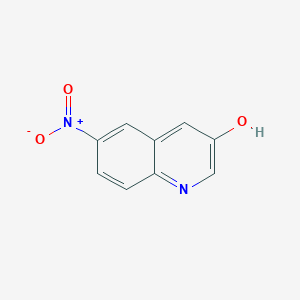
1-Amino-3-(4-chlorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(4-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H10ClNO It is a derivative of phenylpropanone, where the phenyl ring is substituted with a chlorine atom at the para position and an amino group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(4-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Products may include 4-chlorophenylacetone or 4-chlorobenzoic acid.
Reduction: Products may include 1-amino-3-(4-chlorophenyl)propan-2-ol.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
1-Amino-3-(4-chlorophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-amino-3-(4-chlorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(2-chlorophenyl)propan-2-one
- 1-Amino-3-(4-fluorophenyl)propan-2-one
- 1-Amino-3-(4-bromophenyl)propan-2-one
Uniqueness
1-Amino-3-(4-chlorophenyl)propan-2-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the para-chlorine substitution may result in different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and development.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-amino-3-(4-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5-6,11H2 |
InChI Key |
MAPJFOLKFMWQLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)





![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)
![(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B11908650.png)


